molecular formula C19H17F3N6O3 B4346910 ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate

ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate

Cat. No.: B4346910
M. Wt: 434.4 g/mol
InChI Key: JKTLEUPCFZOYHF-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate is a complex organic compound known for its versatile applications in various scientific fields. This compound exhibits unique structural features due to the presence of the pyrazole and pyrimidine rings, making it significant for research in chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 2-methyl-5-[[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]carbamoyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O3/c1-3-31-17(30)14-9-13(27-28(14)2)16(29)25-26-18-23-12(11-7-5-4-6-8-11)10-15(24-18)19(20,21)22/h4-10H,3H2,1-2H3,(H,25,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTLEUPCFZOYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate typically involves several steps:

  • Formation of the pyrazole ring: : This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones.

  • Introduction of the pyrimidine ring: : This step involves the synthesis of the pyrimidine precursor, followed by its attachment to the pyrazole ring via a hydrazone linkage.

  • Esterification: : The final step is the esterification to introduce the ethyl group, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using batch or continuous flow processes. The use of automated reactors and optimized conditions ensures the efficient production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.

  • Substitution: : Various nucleophiles can substitute the functional groups in the molecule under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: : Halides, amines

Major Products

The reactions lead to the formation of oxidized, reduced, or substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the production of advanced materials and specialized chemical reagents.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activities and pathways.

Comparison with Similar Compounds

When compared to similar compounds, ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate stands out due to its unique combination of pyrazole and pyrimidine rings, along with the presence of trifluoromethyl and phenyl groups.

Similar Compounds

  • Ethyl 1-methyl-3-(hydrazinocarbonyl)-1H-pyrazole-5-carboxylate

  • Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

  • 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl hydrazine

This compound's distinct structure confers specific properties and reactivity, making it a valuable asset in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-3-({2-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]hydrazino}carbonyl)-1H-pyrazole-5-carboxylate

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